Ionomycin calcium

Übersicht

Beschreibung

Synthesis Analysis

Research on the synthesis of compounds like Ionomycin calcium focuses on developing efficient methods to produce these complex molecules. Studies have explored various synthetic routes, emphasizing the need for environmentally benign and effective synthesis methods. The sol–gel synthesis method, for instance, has been highlighted for its potential in creating calcium phosphate-based biomaterials, offering a powerful tool for generating compounds with high reproducibility, phase purity, and desired morphology (Ishikawa, Garskaite, & Kareiva, 2020).

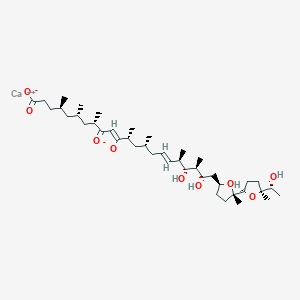

Molecular Structure Analysis

The molecular structure of Ionomycin calcium plays a critical role in its function as a calcium ionophore. The compound's ability to bind and transport calcium ions across cell membranes is attributed to its specific structural features, which facilitate the selective interaction with calcium ions. While specific studies on Ionomycin's structure were not directly found, the importance of molecular structure in the function of similar compounds is well-documented in the synthesis and bioactivity of marine cyclopeptides, which demonstrate how structural elements influence biological activity (Kazmaier & Junk, 2021).

Wissenschaftliche Forschungsanwendungen

1. Cellular Calcium Dynamics and Signaling

Ionomycin is extensively used in research for modulating intracellular calcium levels, playing a crucial role in understanding cellular calcium dynamics. In cerebellar astrocytes, ionomycin induces a biphasic increase in cytosolic calcium, involving calcium-induced calcium release (CICR) and store-operated calcium entry (SOCE), thereby directly affecting internal calcium stores (Müller et al., 2013).

2. Embryonic Development and Fertilization

Ionomycin has been used to study its effects on egg activation and early development in starfish, revealing that it can induce intracellular calcium levels increase and result in structural changes in the egg cortex, affecting embryonic development (Vasilev et al., 2012). Similarly, it's used in mouse models to understand artificial oocyte activation and embryo development (Heytens et al., 2008).

3. Synthetic Approaches and Chemical Synthesis

The total synthesis of ionomycin, a complex polyether antibiotic, has been an area of interest. Research in this field demonstrates the utility of ring-opening methodologies for synthesizing polypropionate and deoxypolypropionate subunits found in ionomycin (Lautens et al., 2002).

4. Impact on Cellular Processes and Receptors

Research indicates that ionomycin can influence various cellular processes. For instance, in murine osteoblastic MC3T3-E1 cells, ionomycin affects prostaglandin E2 formation through mechanisms independent of its ionophoric nature (Leis & Windischhofer, 2016).

5. Pharmacological and Physiological Studies

Ionomycin's role in pharmacology and physiology includes studying its impact on cell membrane potential changes, as seen in cultured neurons (Nicholls, 2006), and understanding its effects on cyclic nucleotide levels in cells (De, 2002).

Safety And Hazards

Zukünftige Richtungen

Ionomycin is a potent and selective calcium ionophore derived from Streptomyces conglobatus. It is used as a research tool to rapidly raise the intracellular level of calcium, and to study calcium transport across biological membranes by inducing the release of cytosolic calcium stores . It is often sold as a free acid, or as a Ca2+ salt . Both are insoluble in water, but soluble in fats and DMSO . Because of their fat solubility, they bind to proteins like albumin, which may interfere with their use in studies involving blood .

Eigenschaften

IUPAC Name |

calcium;(4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O9.Ca/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42;/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47);/q;+2/p-2/b13-11+,34-24-;/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRWUYKLUMMAKG-WYGBAUISSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])C[C@H](C)C[C@H](C)C(=O)/C=C(/[C@H](C)C[C@H](C)C/C=C/[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)\[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H70CaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017257 | |

| Record name | Ionomycin calcium salt from Streptomyces conglobatus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

747.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ionomycin calcium salt | |

CAS RN |

56092-82-1 | |

| Record name | Ionomycin, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056092821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ionomycin calcium salt from Streptomyces conglobatus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

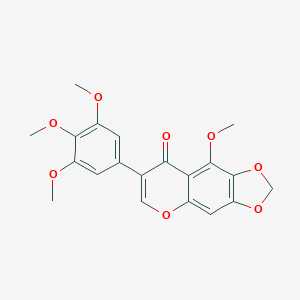

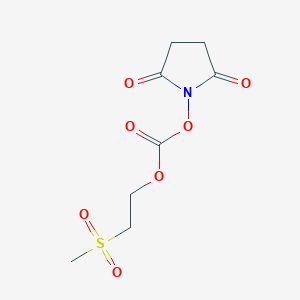

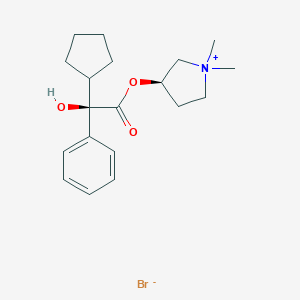

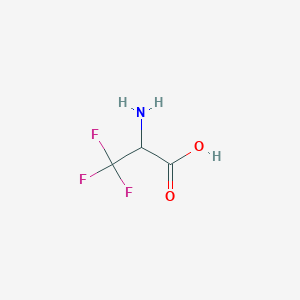

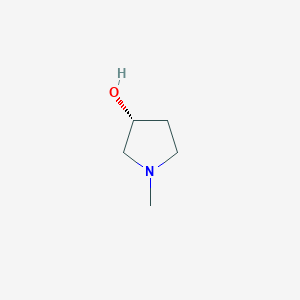

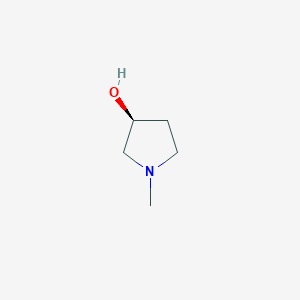

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

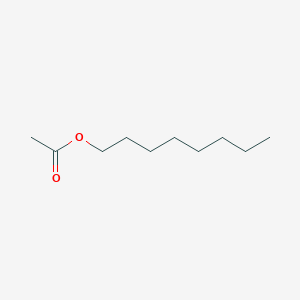

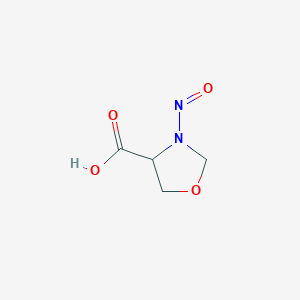

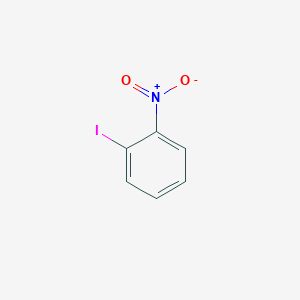

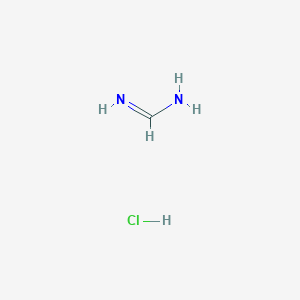

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)

![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)

![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)

![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)